7-Chloro-8-methyl-2-thien-2-ylquinoline-4-carboxylic acid
CAS No.: 588696-19-9
Cat. No.: VC6244565
Molecular Formula: C15H10ClNO2S
Molecular Weight: 303.76
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 588696-19-9 |
|---|---|
| Molecular Formula | C15H10ClNO2S |
| Molecular Weight | 303.76 |
| IUPAC Name | 7-chloro-8-methyl-2-thiophen-2-ylquinoline-4-carboxylic acid |
| Standard InChI | InChI=1S/C15H10ClNO2S/c1-8-11(16)5-4-9-10(15(18)19)7-12(17-14(8)9)13-3-2-6-20-13/h2-7H,1H3,(H,18,19) |
| Standard InChI Key | GGBUPYABFYLKMG-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC2=C1N=C(C=C2C(=O)O)C3=CC=CS3)Cl |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound’s structure integrates a quinoline ring system substituted at positions 2, 4, 7, and 8. Key features include:
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Quinoline backbone: A bicyclic system comprising a benzene ring fused to a pyridine ring.
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Substituents:
The thiophene ring introduces π-conjugation, while the carboxylic acid enhances polarity and hydrogen-bonding capacity.
Table 1: Chemical Identifiers
Three-Dimensional Conformation
Computational models predict a planar quinoline-thiophene system with the carboxylic acid group oriented perpendicular to the plane. The methyl and chlorine substituents occupy adjacent positions on the benzene ring, creating steric interactions that influence packing in crystalline forms . The topological polar surface area (78.4 Ų) suggests moderate solubility in polar solvents .
Synthesis and Manufacturing
Purification and Quality Control
Vendor specifications report a purity of ≥95%, with purification typically achieved via recrystallization from ethanol-water mixtures or column chromatography . Analytical methods include:
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HPLC: Retention time monitoring using C18 columns and UV detection at 254 nm.
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NMR Spectroscopy: ¹H and ¹³C NMR verify substituent positions and purity .
Physicochemical Properties
Table 2: Key Physicochemical Parameters
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported | |
| Boiling Point | 496.4±45.0 °C (est.) | |
| Density | 1.4±0.1 g/cm³ | |
| LogP (XLogP3-AA) | 4.1 | |
| Solubility | Poor in water; soluble in DMSO | |
| Vapor Pressure | 0.0±1.3 mmHg at 25°C |
The compound’s hydrophobicity (LogP 4.1) suggests membrane permeability, while the carboxylic acid group enables salt formation with amines to improve aqueous solubility .
Reactivity and Functionalization
Carboxylic Acid Derivatives
The C4 carboxylic acid undergoes standard reactions:
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Esterification: Methanol/H⁺ yields methyl esters for prodrug applications.
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Amide Formation: Coupling with amines via EDC/HOBt activates the carboxylate .
Thiophene and Quinoline Modifications
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Electrophilic Aromatic Substitution: Thiophene’s electron-rich nature permits sulfonation or nitration.
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Diels-Alder Reactions: The quinoline’s dienophilic character enables cycloadditions with conjugated dienes.
Research Applications and Future Directions
Pharmaceutical Intermediates
The compound’s quinoline-thiophene scaffold is explored in:
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Kinase Inhibitors: Targeting ATP-binding pockets in cancer therapeutics.
Materials Science
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